molecular formula C16H13ClF3NO4 B155383 Haloxyfop-methyl CAS No. 69806-40-2

Haloxyfop-methyl

Cat. No. B155383
CAS RN: 69806-40-2
M. Wt: 375.72 g/mol
InChI Key: MFSWTRQUCLNFOM-UHFFFAOYSA-N
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Description

Haloxyfop-methyl is a chiral herbicide that was initially introduced as a racemic mixture but was later predominantly used in the form of "haloxyfop-P-methyl," which is enriched in the R-enantiomer responsible for the herbicidal activity. This herbicide is used to control grassy weeds in dicotyledonous crops by inhibiting lipid synthesis and inducing oxidative stress .

Synthesis Analysis

The synthesis of haloxyfop-methyl involves creating a methyl ester of haloxyfop, which is then used in various formulations. The synthesis process is not detailed in the provided papers, but the preparation of haloxyfop-R-methyl loaded in poly(methylmethacrylate) (PMMA) nano-capsules through emulsion polymerization is mentioned, indicating advanced methods for herbicide delivery .

Molecular Structure Analysis

Haloxyfop-methyl's molecular structure includes a chiral center, which is crucial for its biological activity. The R-enantiomer is the active form, while the S-enantiomer is less active. The molecular structure allows for the rapid hydrolysis of the methyl ester to haloxyfop acid in plants and soil .

Chemical Reactions Analysis

In soil, haloxyfop-methyl undergoes rapid ester cleavage, followed by further degradation and chiral inversion, where the S-enantiomer is rapidly converted to the R-enantiomer. This process is biologically mediated, as evidenced by the lack of degradation and inversion in sterile soil . In plants, however, no interconversion between enantiomers is observed, and metabolism is nonenantioselective .

Physical and Chemical Properties Analysis

Haloxyfop-methyl's physical and chemical properties include its rapid absorption and translocation in plants, as well as its conversion to haloxyfop acid and other polar products. The persistence of haloxyfop in soil follows an exponential decay with a half-life of a few days, and it can affect soil microbial communities by reducing bacterial diversity in the early stages of application .

Relevant Case Studies

Several case studies highlight the environmental and biological impacts of haloxyfop-methyl. For instance, the development of resistance in Japanese foxtail (Alopecurus japonicus) to haloxyfop-R-methyl due to continuous use and genetic mutations in the target enzyme acetyl-CoA carboxylase (ACCase) is a significant case of herbicide resistance . Additionally, the effects of haloxyfop and its methyl ester on the elongation and respiration of corn and soybean roots have been studied, showing species-specific responses to the herbicide . The impact of haloxyfop-R-methyl on bacterial diversity in the rhizosphere soil of Spartina alterniflora and the development of an enzyme-linked immunosorbent assay (ELISA) for rapid detection of haloxyfop-P-methyl in agricultural samples are also notable studies . Lastly, the developmental defects induced by haloxyfop-P-methyl in zebrafish embryos through oxidative stress and anti-vasculogenesis provide insights into the potential environmental risks of this herbicide .

Scientific Research Applications

Environmental Behavior and Degradation

Haloxyfop-methyl, a chiral herbicide, undergoes rapid ester hydrolysis and further degradation in soils. It's also subject to chiral inversion, with the S-enantiomer converting to the R-enantiomer, which carries herbicidal activity. This process is biologically mediated and varies across different soils (Poiger et al., 2015). Additionally, when applied to plants, no enantiomer interconversion was observed, and metabolism was nonenantioselective (Buerge et al., 2015).

Impact on Soil Microbial Communities

Research indicates that haloxyfop-R-methyl impacts the diversity of bacterial communities in rhizosphere soil. The herbicide persists in the soil for a short duration, with changes in bacterial diversity observed at different stages of its dissipation. Certain bacteria genera, known for herbicide degradation, increase in abundance following haloxyfop treatment (Liang et al., 2020).

Herbicide Resistance in Weeds

Haloxyfop-R-methyl resistance in certain weed species like Japanese foxtail has been linked to mutations in the acetyl-CoA carboxylase (ACCase) gene. These mutations lead to decreased sensitivity to haloxyfop, contributing to herbicide resistance (Tang et al., 2012).

Application in Agriculture

In agricultural settings, haloxyfop-R-methyl has shown efficacy in controlling gramineous weeds in soybean fields. The timing of application is crucial for maximizing its effectiveness (Wei, 2010).

Potential Environmental and Developmental Toxicity

Studies have indicated that haloxyfop-P-methyl can induce developmental defects in zebrafish embryos through oxidative stress and anti-vasculogenesis. This highlights the potential environmental and developmental toxicity of the herbicide in aquatic systems (Park et al., 2020).

Detection and Analysis Methods

Advancements in detection methods for haloxyfop-methyl include the development of an enzyme-linked immunosorbent assay for rapid detection and a gas chromatographic method for determination in soybean and soil (Bao et al., 2010), (Xiang-wei, 2010).

Therapeutic Potential

Intriguingly, haloxyfop has been explored for its potential as a therapeutic agent against Mycobacterium tuberculosis. Its binding affinity with model transport proteins and interaction mechanism have been studied, providing insights into its potential applicability in tuberculosis therapy (Wang et al., 2019).

Safety And Hazards

When handling Haloxyfop-P-methyl, it is advised to avoid breathing vapours and contact with skin and eyes . Always observe good personal hygiene measures, such as washing after handling the material and before eating, drinking, and/or smoking .

Future Directions

The European Commission directive 2006/141/EC states that haloxyfop residue levels should not exceed 0.003 mg/kg in ready-to-feed infant formula . This indicates a need for continued monitoring and regulation of Haloxyfop-P-methyl use in agriculture, particularly considering its potential impact on food safety.

properties

IUPAC Name

methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSWTRQUCLNFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024123
Record name Haloxyfop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloxyfop-methyl

CAS RN

69806-40-2
Record name Haloxyfop-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69806-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-methyl [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-[4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid methyl ester
Source European Chemicals Agency (ECHA)
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Record name HALOXYFOP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HO742968B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
Y Liang, L Wei, J Hu - Food Chemistry, 2021 - Elsevier
… All the fields used in the current study had not been treated with haloxyfop-methyl, clomazone, and fomesafen. The field experiment included the final residue study and blank control …
Number of citations: 12 www.sciencedirect.com
DD Buhler, OC Burnside - Weed Science, 1984 - cambridge.org
… in fluazifop-butyl, haloxyfopmethyl, or sethoxydim toxicity to … of fluazifop-butyl, haloxyfopmethyl, and sethoxydim. Using COC … of fluazifop-butyl and haloxyfop-methyl equally. In creasing …
Number of citations: 135 www.cambridge.org
DD Buhler, OC Burnside - Weed science, 1984 - cambridge.org
… -butyl and haloxyfopmethyl increased with … ; haloxyfop-methyl at 0.5 kg/ha gave 100% control at both planting dates. Forage sorghum growth was reduced only by haloxyfop-methyl …
Number of citations: 39 www.cambridge.org
EA Araújo, MCR Lara, MR dos Reis, RLS Viriato… - Food analytical …, 2016 - Springer
… , and quantification of haloxyfop-methyl, procymidone, and linuron … The quantification limits were 0.48 mg·kg −1 for haloxyfop-methyl, … The use of haloxyfop-methyl is not approved in the …
Number of citations: 24 link.springer.com
DD Buhler, BA Swisher, OC Burnside - Weed Science, 1985 - cambridge.org
… herbicide chemically similar to haloxyfop-methyl, is rapidly … with herbicidal activity similar to haloxyfop-methyl, is also ab … of 1 4 C-haloxyfop-methyl in susceptible and tolerant intact …
Number of citations: 78 www.cambridge.org
JW Gronwald - Weed Science, 1986 - cambridge.org
… ] oxy] phenoxy] propanoic acid} and haloxyfop-methyl on elongation and respiration of primary … Haloxyfop-methyl produced equivalent effects on elongation and respiration of corn roots. …
Number of citations: 30 www.cambridge.org
SK Harrison, LM Wax - Weed Science, 1986 - cambridge.org
… Stock solutions of 1 4 C-haloxyfop-methyl were prepared from … haloxyfop-methyl (24.6% EC),1 4 C-haloxyfopmethyl, and … The 1 4 C-haloxyfop-methyl solutions were applied to corn …
Number of citations: 41 www.cambridge.org
KA Croon, ML Ketchersid, MG Merkle - Weed Science, 1989 - cambridge.org
… (haloxyfop-methyl) in sorghum were reduced by presence of bentazon in the treatment emulsion. After 6 h, 18% of applied haloxyfop-methyl … 18% of applied haloxyfop-methyl was recov …
Number of citations: 31 www.cambridge.org
JJ Nunes, R Werle, MAM de Freitas… - Advances in Weed …, 2022 - SciELO Brasil
… rate of haloxyfop-methyl (60 ga ha). Accessions A4 and A11 presented a very low response to haloxyfop-methyl (ED 50 values of 607.2 and 1224.3 g ha -1 of haloxyfop-methyl, …
Number of citations: 2 www.scielo.br
TC Mueller, M Barrett, WW Witt - Weed Science, 1990 - cambridge.org
… Haloxyfop-methyl toxicity to johnsongrass was reduced when sprayed in combination … haloxyfop-methyl treatment by 72 h or preceded it by 24 h. The antagonism of haloxyfopmethyl …
Number of citations: 25 www.cambridge.org

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